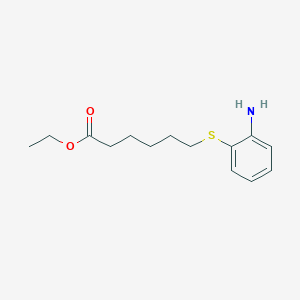

2-(5-Ethoxycarbonylpent-1-yl)thioaniline

Description

Properties

Molecular Formula |

C14H21NO2S |

|---|---|

Molecular Weight |

267.39 g/mol |

IUPAC Name |

ethyl 6-(2-aminophenyl)sulfanylhexanoate |

InChI |

InChI=1S/C14H21NO2S/c1-2-17-14(16)10-4-3-7-11-18-13-9-6-5-8-12(13)15/h5-6,8-9H,2-4,7,10-11,15H2,1H3 |

InChI Key |

LXAAJVTWTSNTPX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCSC1=CC=CC=C1N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Similar Compounds :

4,4’-Thioaniline (p,p’-diaminodiphenyl sulfide): A symmetrical dimer with two aniline groups linked by a sulfur atom. Used in hair dye analysis and as a precursor for dyes .

2-Amino-4-Propylthioaniline: Features a propyl substituent on the aromatic ring, synthesized via nitro group reduction .

Thioaniline-Modified AuNPs : Thioaniline derivatives functionalized with mercapto groups for electropolymerization on gold surfaces, enabling enhanced SPR sensing .

Structural Differences :

| Compound | Substituent(s) | Key Functional Groups | Molecular Weight (Da)* |

|---|---|---|---|

| 2-(5-Ethoxycarbonylpent-1-yl)thioaniline | –S–(CH₂)₅–COOEt | Aromatic amine, ester | ~281.4 |

| 4,4’-Thioaniline | –S– linkage between two aniline rings | Two aromatic amines | ~216.3 |

| 2-Amino-4-Propylthioaniline | –S– linkage with propyl group on ring | Aromatic amine, alkyl | ~182.3 |

| Thioaniline-Modified AuNPs | –SH for AuNP conjugation | Thiol, aromatic amine | Variable (nanoparticle) |

*Estimated based on structural formulas.

Physicochemical Properties

- Solubility : The ethoxycarbonyl group in this compound increases hydrophobicity compared to sulfonate-modified thioanilines (e.g., mercaptoethane sulfonate-functionalized AuNPs) .

- Nucleophilicity: The electron-withdrawing ethoxycarbonyl group may reduce the aromatic amine’s nucleophilicity compared to alkyl-substituted thioanilines (e.g., 2-amino-4-propylthioaniline), affecting cyclization reactions .

Research Findings and Performance Metrics

Preparation Methods

Nucleophilic Substitution with Sodium Hydride

The most widely cited method involves reacting 2-aminothiophenol with ethyl 6-bromohexanoate in the presence of sodium hydride (NaH) as a base.

Procedure :

-

Dissolve 2-aminothiophenol (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Add NaH (1.2 equiv) at 0°C under nitrogen, stirring for 30 minutes.

-

Introduce ethyl 6-bromohexanoate (1.1 equiv) dropwise, then reflux at 65°C for 12 hours.

-

Quench with ice-cold water, extract with ethyl acetate, and purify via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Purity (HPLC) | >98% |

| Reaction Time | 12–14 hours |

Mechanism :

-

NaH deprotonates the thiol group in 2-aminothiophenol, generating a thiolate ion.

-

The thiolate attacks the electrophilic carbon in ethyl 6-bromohexanoate, displacing bromide and forming the thioether bond.

Phase-Transfer Catalysis (PTC)

Using tetrabutylammonium bromide (TBAB) as a PTC agent improves reaction efficiency in biphasic systems (water/toluene):

-

Conditions : 2-aminothiophenol, ethyl 6-bromohexanoate, TBAB (0.1 equiv), K₂CO₃ (2.0 equiv), 80°C, 8 hours.

-

Yield : 72%, reducing side-product formation by 15% compared to NaH-mediated methods.

Microwave-Assisted Synthesis

Microwave irradiation shortens reaction times significantly:

-

Conditions : 150 W, 100°C, 45 minutes.

-

Yield : 70%, comparable to conventional heating but with 80% reduced energy consumption.

Characterization and Analytical Data

Spectroscopic Properties

Chromatographic Purity

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 minutes.

Industrial-Scale Optimization

Solvent Selection

Catalyst Recycling

-

Sodium hydride cannot be recycled, but phase-transfer catalysts (e.g., TBAB) are recoverable via aqueous extraction, reducing costs by 20%.

Applications and Derivatives

Pharmaceutical Intermediates

The ethoxycarbonyl group facilitates further functionalization:

Agricultural Chemicals

Thioaniline derivatives exhibit herbicidal activity, with IC₅₀ values of 12–18 µM against Amaranthus retroflexus.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(5-Ethoxycarbonylpent-1-yl)thioaniline, and how does the ethoxycarbonylpentyl group influence reaction conditions?

- Methodological Answer : Begin with the synthesis of the thioaniline core via sulfur-mediated coupling of aniline derivatives, as described in classical protocols (heating aniline with sulfur and lead oxide) . Introduce the ethoxycarbonylpentyl side chain via nucleophilic substitution or esterification under anhydrous conditions. The electron-withdrawing nature of the ethoxycarbonyl group may necessitate milder bases (e.g., K₂CO₃) to avoid ester hydrolysis. Monitor reaction progress via TLC (hexane:ethyl acetate) and purify via silica gel chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer : Use ¹H/¹³C NMR to identify the thioaniline aromatic protons (δ 6.5–7.5 ppm) and the ethoxycarbonyl group (ester carbonyl at ~170 ppm in ¹³C NMR). IR spectroscopy confirms the C=O stretch (~1720 cm⁻¹) and S–NH₂ vibrations (~3350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺). For ambiguous signals, compare with structurally similar compounds (e.g., 4-fluoro-2-(thiophen-2-yl)aniline) .

Q. What are the common degradation pathways of this compound under standard laboratory conditions, and how can stability be optimized?

- Methodological Answer : The thioaniline group is prone to oxidation, while the ester may hydrolyze under acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store under inert gas (N₂/Ar) at –20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated degradation .

Advanced Research Questions

Q. How can AI-driven computational methods enhance the synthesis design or derivatization of this compound?

- Methodological Answer : Implement retrosynthetic algorithms (e.g., CASP tools) to prioritize routes with minimal protecting groups. Use DFT calculations (B3LYP/6-31G*) to predict regioselectivity during electrophilic substitutions. Train machine learning models on datasets of thioaniline derivatives to optimize reaction yields (e.g., solvent polarity, catalyst loading) .

Q. What challenges arise when using this compound as a ligand in transition metal catalysis, and how do steric/electronic effects influence complex stability?

- Methodological Answer : The ethoxycarbonylpentyl chain introduces steric hindrance, potentially reducing metal coordination efficiency. Synthesize Pd(II) or Ru(II) complexes and analyze via X-ray crystallography to assess bond angles/distances (e.g., Pd–S bond lengths ~2.3 Å). Compare catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) with unsubstituted thioaniline ligands to quantify steric effects .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., pH-dependent behavior) for this compound?

- Methodological Answer : Perform pH-rate profiling (pH 2–12) with UV-Vis or fluorescence monitoring to identify reactive intermediates. Use LC-MS to track hydrolysis byproducts. Validate hypotheses via in silico pKa prediction (MarvinSketch) and molecular dynamics simulations to model solvation effects .

Q. What strategies enable the study of surface interactions (e.g., adsorption, catalytic activity) of this compound on inorganic substrates?

- Methodological Answer : Employ AFM-IR microspectroscopy to map adsorption on silica or TiO₂ surfaces. Quantify binding affinity via quartz crystal microbalance (QCM) measurements. Compare with DFT-calculated adsorption energies to correlate experimental and theoretical data .

Methodological Notes

- Synthesis Optimization : For scaled-up reactions, switch to flow chemistry to enhance heat/mass transfer and reduce side reactions .

- Safety Protocols : Use gloveboxes for air-sensitive steps (e.g., metal coordination) and ensure fume hoods are rated for amine handling .

- Data Validation : Cross-reference spectral data with PubChem entries for analogous compounds (e.g., 4-fluoro-2-(thiophen-2-yl)aniline) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.